

Methyl 9-Hydroxynonanoate: A Comprehensive Technical Guide to its Industrial Applications

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Compound of Interest

Compound Name: Methyl 9-hydroxynonanoate

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Abstract

Methyl 9-hydroxynonanoate, a bio-derived fatty acid methyl ester, is emerging as a versatile platform chemical with significant potential across various industrial sectors. This technical guide provides an in-depth analysis of its synthesis, properties, and, most importantly, its applications, with a primary focus on its role as a monomer for the production of biodegradable polymers. This document details the chemical and biocatalytic synthesis routes, presents its key physicochemical properties in a structured format, and outlines detailed experimental protocols for its synthesis and subsequent polymerization. Furthermore, this guide explores its potential in other industrial areas and provides visualizations of key chemical pathways and experimental workflows to facilitate a deeper understanding of its utility.

Introduction

Methyl 9-hydroxynonanoate (M9H) is a C9 ω -hydroxy fatty acid methyl ester. Its structure, featuring a terminal hydroxyl group and a methyl ester, makes it an ideal bifunctional monomer for step-growth polymerization. Derived from renewable resources such as vegetable oils, M9H presents a sustainable alternative to petroleum-based monomers, aligning with the growing demand for green and biodegradable materials. This guide serves as a comprehensive resource for researchers and professionals interested in harnessing the potential of this promising bio-based chemical.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of **Methyl 9-hydroxynonanoate** is crucial for its application in various industrial processes. The following table summarizes its key properties.

Property	Value	Reference
Chemical Formula	C ₁₀ H ₂₀ O ₃	[1]
Molecular Weight	188.27 g/mol	[1]
CAS Number	34957-73-8	[1]
Appearance	Colorless to light yellow liquid	[1]
Purity (GC)	>95%	[1]
Boiling Point	272 °C	[1]
Density	0.97 g/mL at 25 °C	[1]
Storage Temperature	2-8 °C, sealed in dry conditions	[2]

Synthesis of Methyl 9-Hydroxynonanoate

Methyl 9-hydroxynonanoate can be synthesized through both chemical and biocatalytic routes, primarily from oleic acid, a major component of various vegetable oils.

Chemical Synthesis: Ozonolysis of Methyl Oleate

The most established method for producing **Methyl 9-hydroxynonanoate** is through the ozonolysis of methyl oleate, which is readily available from the transesterification of triglycerides in vegetable oils like rapeseed, soybean, or castor oil.[3][4] The process involves the cleavage of the carbon-carbon double bond in methyl oleate by ozone, followed by a reductive work-up.

Materials:

- Methyl oleate

- Methanol (solvent)
- Methylene chloride (co-solvent)
- Ozone (generated from an ozone generator)
- Sodium borohydride (reducing agent)
- Diethyl ether
- Anhydrous sodium sulfate
- Potassium methoxide (catalyst for transesterification if starting from triglycerides)

Procedure:[\[4\]](#)[\[5\]](#)

- A solution of methyl oleate in a mixture of methanol and methylene chloride is prepared in a reaction vessel equipped with a gas dispersion tube and cooled to a low temperature (typically -78 °C using a dry ice/acetone bath).
- A stream of ozone in oxygen is bubbled through the solution until the reaction is complete, which can be monitored by the disappearance of the starting material using techniques like thin-layer chromatography (TLC).
- The reaction mixture is then purged with an inert gas (e.g., nitrogen or argon) to remove excess ozone.
- A reducing agent, such as sodium borohydride, is carefully added to the reaction mixture to reduce the intermediate ozonides to the desired hydroxyl group. This step is typically performed at a low temperature and then allowed to warm to room temperature.
- After the reduction is complete, the reaction is quenched, and the product is extracted with an organic solvent like diethyl ether.
- The organic layer is washed, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude **Methyl 9-hydroxynonanoate**.
- Further purification can be achieved through distillation or column chromatography.

Caption: Chemical synthesis pathway of **Methyl 9-hydroxynonanoate** from Methyl Oleate.

Biocatalytic Synthesis

A more sustainable and environmentally friendly approach to producing ω -hydroxy fatty acids is through biocatalysis. This method utilizes whole-cell biocatalysts or isolated enzymes to convert fatty acids into their hydroxylated counterparts.[6][7] For instance, recombinant *Escherichia coli* expressing a sequence of enzymes can convert oleic acid into 9-hydroxynonanoic acid.[1][8]

Materials:[8]

- Recombinant *E. coli* cells expressing oleate hydratase, alcohol dehydrogenase, and Baeyer-Villiger monooxygenase.
- Culture medium (e.g., LB broth with appropriate antibiotics for plasmid maintenance).
- Inducer (e.g., IPTG) to induce protein expression.
- Oleic acid (substrate).
- Buffer solution (e.g., phosphate buffer).
- Organic solvent for extraction (e.g., ethyl acetate).

Procedure:[8]

- Cultivate the recombinant *E. coli* strain in a suitable culture medium to a desired cell density.
- Induce the expression of the catalytic enzymes by adding an inducer like IPTG and continue the cultivation for a specific period.
- Harvest the cells by centrifugation and wash them with a buffer solution.
- Resuspend the cells in a reaction buffer containing the substrate, oleic acid.
- Carry out the biotransformation in a shaker incubator at a controlled temperature and pH for a predetermined duration.

- Monitor the progress of the reaction by taking samples periodically and analyzing them using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).
- After the reaction, acidify the mixture and extract the product, 9-hydroxynonanoic acid, using an organic solvent.
- The extracted product can be further purified and, if desired, esterified to yield **Methyl 9-hydroxynonanoate**.



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Caption: Biocatalytic pathway for the synthesis of 9-Hydroxynonanoic Acid.

Industrial Applications

The primary industrial application of **Methyl 9-hydroxynonanoate** lies in its use as a monomer for the synthesis of biodegradable polymers.

Monomer for Biodegradable Polyesters

Methyl 9-hydroxynonanoate is an AB-type monomer, meaning it possesses two different functional groups (hydroxyl and methyl ester) that can react with each other to form a polymer chain. This allows for the synthesis of polyesters, specifically poly(9-hydroxynonanoate), through polycondensation or after conversion to a lactone, through ring-opening polymerization.^[9] These polyesters are attractive for applications where biodegradability is desired, such as in packaging, agriculture, and biomedical devices.

Experimental Protocol:^[5] Materials:

- Purified **Methyl 9-hydroxynonanoate**
- Polycondensation catalyst (e.g., titanium (IV) butoxide or antimony trioxide)

- High-vacuum line
- Reaction vessel with a stirrer and a system for removing methanol byproduct

Procedure:

- Charge the reaction vessel with **Methyl 9-hydroxynonanoate** and the catalyst.
- Heat the mixture under an inert atmosphere (e.g., nitrogen) to a temperature of around 150-180 °C to initiate the transesterification reaction, with the removal of methanol.
- After the initial stage, gradually increase the temperature (up to 200-220 °C) and apply a high vacuum to facilitate the removal of the methanol byproduct and drive the polymerization reaction to completion.
- Continue the reaction until the desired molecular weight is achieved, which can be monitored by the viscosity of the polymer melt.
- Cool the polymer to room temperature and collect the resulting poly(9-hydroxynonanoate).

Methyl 9-hydroxynonanoate can be converted to its corresponding lactone (nonalactone) through intramolecular cyclization. This lactone can then undergo ring-opening polymerization (ROP) to produce high molecular weight polyesters.[9]

Experimental Protocol: Materials:

- Nonalactone (synthesized from **Methyl 9-hydroxynonanoate**)
- Initiator (e.g., stannous octoate)
- Dry, inert atmosphere (e.g., in a glovebox or under argon)
- Reaction vessel

Procedure:

- Charge a dry reaction vessel with nonalactone and the initiator under an inert atmosphere.

- Heat the mixture to the desired polymerization temperature (typically 100-140 °C).
- Allow the polymerization to proceed for a specified time to achieve the desired conversion and molecular weight.
- Dissolve the resulting polymer in a suitable solvent (e.g., chloroform) and precipitate it in a non-solvent (e.g., cold methanol) to purify it.
- Dry the purified polymer under vacuum.

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